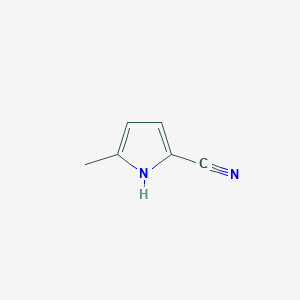

![molecular formula C7H6ClN3 B1584716 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 35808-68-5](/img/structure/B1584716.png)

4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

Übersicht

Beschreibung

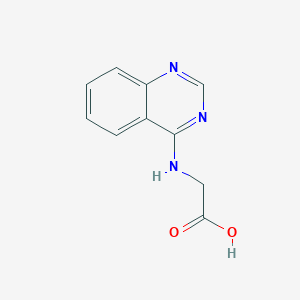

4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is an important pharmaceutical intermediate . It is widely used in the synthesis of many pharmaceutical intermediates, including CP690550, CGP76030, and others . It is also used in the manufacture of Tofacitinib citrate .

Synthesis Analysis

The synthesis of 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine involves a series of steps. The first step is the α-alkylation reaction between diethyl malonate and allyl bromide, followed by a cyclization reaction with amidine to obtain a six-membered ring of bislactam . The chlorination of carbonyl with phosphorus oxychloride is then performed to obtain a dichloro pyrimidine ring . Finally, the terminal double bond is oxidized with potassium osmate hydrate and sodium periodate to obtain the aldehyde group .Molecular Structure Analysis

The molecular formula of 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is C6H4ClN3 . Its molecular weight is 153.57 . The InChI string representation of its structure isInChI=1S/C6H4ClN3/c7-5-4-1-2-8-6 (4)10-3-9-5/h1-3H, (H,8,9,10) . Chemical Reactions Analysis

The chemical reactions involving 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine are complex and involve several steps. For instance, a study describes the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique .Physical And Chemical Properties Analysis

4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a solid at room temperature . It has a melting point of 188-194 °C and a predicted boiling point of 289.2±50.0 °C . Its density is predicted to be 1.61±0.1 g/cm3 . It is soluble in DMSO, ethyl acetate, and methanol .Wissenschaftliche Forschungsanwendungen

- Examples : Notable kinase inhibitors like Tofacitinib, Ruxolitinib, and SHR0302 are synthesized using this compound .

- Research : Scientists explore modifications to enhance their efficacy against specific cancer types .

Pharmaceutical Intermediates

Anticancer Agents

Antiviral Activity

Anti-inflammatory Compounds

Antibacterial and Antifungal Properties

Low Toxicity and Irritation

Wirkmechanismus

Target of Action

The primary targets of 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .

Mode of Action

4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine interacts with its kinase targets by inhibiting their activity . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cellular processes that they regulate .

Biochemical Pathways

The inhibition of kinases by 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine affects several biochemical pathways. One of the key pathways is the JAK-STAT signaling pathway . This pathway is involved in processes such as cell division, death, and tumor formation . Disruption of this pathway by 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine can lead to a variety of diseases affecting the immune system .

Result of Action

The molecular and cellular effects of 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine’s action include the induction of apoptosis, or programmed cell death . At the gene expression level, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated cells . At the protein level, the activity of Caspase 8 and BAX increased, while the activity of Bcl2 decreased . These changes contribute to cell cycle arrest and the apoptotic death of cells .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-4-2-5-6(8)9-3-10-7(5)11-4/h2-3H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQJBJDESGAJSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70319378 | |

| Record name | 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70319378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |

CAS RN |

35808-68-5 | |

| Record name | 35808-68-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70319378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

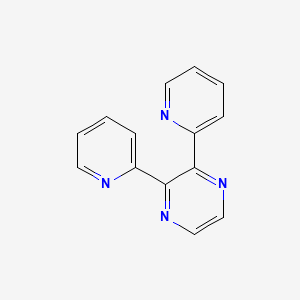

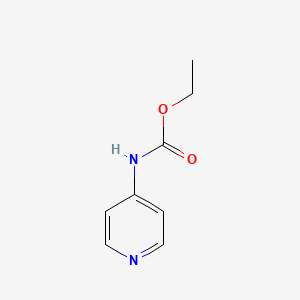

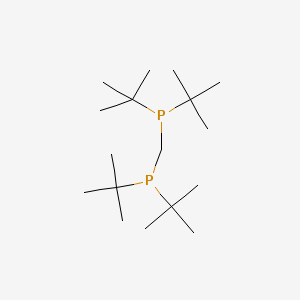

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1584634.png)

![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester](/img/structure/B1584648.png)